Home > Products > Screening Compounds P41773 > 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide - 2034324-31-5

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Catalog Number: EVT-2867774
CAS Number: 2034324-31-5
Molecular Formula: C19H25N3O2
Molecular Weight: 327.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide, also known as SSR504734, is a glycine transporter 1 (GlyT1) inhibitor. It was used as a starting point for the development of novel GlyT1 inhibitors with enhanced activity. []

Relevance: SSR504734 shares the benzamide core and piperidine ring with 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide. The key difference lies in the substituents on the benzamide ring and the presence of a tetrahydro-2H-pyran-4-yl group on the piperidine nitrogen in the target compound. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound emerged from optimization efforts aimed at improving GlyT1 inhibitory activity of the starting compound SSR504734. It exhibits potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient brain penetration in rats, making it suitable for evaluating its pharmacological properties. []

Relevance: This compound, like 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, contains a benzamide core and a piperidine ring. The difference lies in the substitution pattern on the benzamide ring (pyridine-2-carboxamide instead of benzamide), the presence of a trifluoromethyl group, and the additional 1-ethyl-1H-pyrazol-4-yl substituent on the phenyl ring linked to the piperidine. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with improved cutaneous safety compared to earlier Akt inhibitors. It exhibits low activity in inducing HaCaT (human keratinocyte cell line) apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [, ]

Relevance: Hu7691 and 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide share the benzamide core and a piperidine ring. The primary differences lie in the substitution pattern on the benzamide (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl) vs. 3-cyano) and the presence of a 3,4-difluorophenyl group directly attached to the piperidine in Hu7691. [, ]

Relevance: CDPPB and 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide both feature a 3-cyanobenzamide moiety. The main structural distinction is the 1,3-diphenyl-1H-pyrazol-5-yl group in CDPPB, whereas the target compound contains a piperidine ring with a tetrahydro-2H-pyran-4-yl substituent. [, , ]

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is an optimized analog of CDPPB, displaying increased potency as a PAM of mGluR5, with a Ki = 156 nM in binding assays and EC50 = 9.6 nM in functional assays. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is another analog of CDPPB, exhibiting selectivity for mGluR1, another metabotropic glutamate receptor subtype. It potentiates glutamate-induced calcium transients in cells expressing mGluR1. []

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

Compound Description: ISQ-1 is a structurally distinct compound from CDPPB analogs, acting as an IKur blocker. It targets the Kv1.5 channel, underlying the ultrarapid delayed rectifier current (IKur), and demonstrates atrial antifibrillatory effects in dogs with underlying heart failure. []

Relevance: While not directly structurally related to 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, ISQ-1 is mentioned alongside CDPPB in a study investigating atrial fibrillation treatment strategies. It highlights the exploration of different chemical classes for targeting specific ion channels involved in cardiac rhythm control. []

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide

Compound Description: This compound is part of a pharmaceutical composition intended for oral or rectal administration. It contains a specific dosage range of 50-400 mg per dose for oral or rectal administration and up to 1200 mg per dose for buccal, sublingual, nasal, transdermal, subcutaneous, intravenous, or intramuscular administration. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of venetoclax, a Bcl-2 inhibitor used in treating blood cancers. It forms during oxidative stress degradation of venetoclax and can be synthesized through venetoclax oxidation using m-CPBA. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA, another oxidative impurity of venetoclax, arises from the [, ] Meisenheimer rearrangement of VNO. []

N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives

Compound Description: This broad category encompasses various benzamide derivatives featuring a phenyl(piperidin-2-yl)methyl group attached to the nitrogen of the benzamide core. []

Relevance: These derivatives share the benzamide core and piperidine ring with 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide. They exemplify the diverse modifications possible on both the benzamide ring and the piperidine moiety, leading to potentially distinct pharmacological activities. []

2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazin-1-yl)-N-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)phenylsulfonyl)benzamide (GDC-0199)

Compound Description: GDC-0199 is a selective Bcl-2 inhibitor administered in combination with the antibody GA101 for treating cancer. []

Relevance: GDC-0199, like 3-cyano-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, possesses a tetrahydro-2H-pyran-4-ylmethyl group. It also features a benzamide core, though significantly modified with a sulfonyl carbamoyl linkage, a piperazine ring, and a complex biphenyl system. []

Source

The compound can be synthesized from commercially available precursors through multi-step synthetic routes. Various patents and chemical databases provide information on its synthesis and potential applications, indicating its relevance in scientific research and development.

Classification

3-Cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can be classified as a benzamide derivative with additional functional groups that enhance its chemical reactivity and biological profile. Its classification is significant for understanding its interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves several key steps:

  1. Formation of the Piperidine Intermediate: This involves cyclization reactions using appropriate precursors under controlled conditions to create the piperidine ring.
  2. Introduction of the Oxane Ring: The oxane ring is integrated through nucleophilic substitution reactions, where the piperidine intermediate reacts with oxane-containing reagents.
  3. Amide Bond Formation: The final step involves coupling the cyano group and the benzamide core, often facilitated by coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide or dicyclohexylcarbodiimide.

Technical Details

The reaction conditions must be optimized for yield and purity, often requiring specific solvents, temperatures, and reaction times. Analytical techniques such as high-performance liquid chromatography or nuclear magnetic resonance spectroscopy are typically employed to monitor the reaction progress and characterize the final product.

Molecular Structure Analysis

Data

The molecular formula is C_{15}H_{19}N_{3}O, with a molecular weight of approximately 273.33 g/mol. The presence of the cyano group contributes to its polarity and potential reactivity in various chemical environments.

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Oxidation: The cyano group can be oxidized to form corresponding carboxylic acids or amides.
  2. Reduction: The benzamide core may be reduced to yield primary amines.
  3. Substitution Reactions: The piperidine and oxane rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Nucleophiles: Alkyl halides or other electrophiles for substitution reactions.
Mechanism of Action

Process

The mechanism of action for 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The cyano group may facilitate binding to active sites, influencing enzymatic activity or receptor signaling pathways.

Data

Research indicates that compounds with similar structures exhibit activity against various kinase pathways, suggesting potential therapeutic applications in cancer treatment or other diseases characterized by dysregulated kinase activity.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its polar functional groups. Its melting point and boiling point would require empirical determination through experimental methods.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Capable of undergoing nucleophilic substitutions and redox reactions due to the presence of reactive functional groups.

Relevant data from spectral analyses (e.g., infrared spectroscopy) would provide insights into functional group identification and molecular interactions.

Applications

Scientific Uses

3-Cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several promising applications:

  1. Medicinal Chemistry: Potential development as an anticancer agent targeting specific kinases.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interactions.
  3. Organic Synthesis: Serves as a building block for synthesizing more complex molecules in pharmaceutical development.

Properties

CAS Number

2034324-31-5

Product Name

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

IUPAC Name

3-cyano-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide

Molecular Formula

C19H25N3O2

Molecular Weight

327.428

InChI

InChI=1S/C19H25N3O2/c20-13-16-2-1-3-17(12-16)19(23)21-14-15-4-8-22(9-5-15)18-6-10-24-11-7-18/h1-3,12,15,18H,4-11,14H2,(H,21,23)

InChI Key

RQOXCDSZXHAEPE-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.